molecular formula C14H11NO B8816568 4-Phenylindolin-2-one CAS No. 35523-93-4

4-Phenylindolin-2-one

Cat. No.: B8816568
CAS No.: 35523-93-4
M. Wt: 209.24 g/mol
InChI Key: JOVLTVGRCBLFRA-UHFFFAOYSA-N
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Description

4-Phenylindolin-2-one (CAS 35523-93-4) is an organic compound with the molecular formula C 14 H 11 NO and a molecular weight of 209.24 g/mol . This indolin-2-one scaffold is a valuable building block in medicinal and organic chemistry research, particularly for constructing molecules with potential biological activity. The 4-phenyl-substituted structure serves as a key precursor in innovative synthetic pathways. For instance, it is identified as a relevant substrate in the development of visible-light photocatalytic methods for synthesizing complex 3-fluorinated oxindole derivatives . These structures are of significant interest in drug discovery due to the established role of fluorinated compounds in enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates . Researchers utilize this compound for its structural features in designing and synthesizing novel heterocyclic compounds. The compound has a topological polar surface area of 29.1 Ų . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35523-93-4

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-phenyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H11NO/c16-14-9-12-11(7-4-8-13(12)15-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)

InChI Key

JOVLTVGRCBLFRA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Chemical Transformations Involving 4 Phenylindolin 2 One

Advanced Synthetic Approaches to the Indolin-2-one Scaffold

The construction of the 4-phenylindolin-2-one framework can be achieved through various synthetic routes, each with its own advantages and applications. These methods range from modern catalytic reactions to classical condensation and cyclization protocols, including efficient one-pot procedures.

Catalytic Reaction Methodologies

Catalytic methods offer an efficient and atom-economical approach to the synthesis of indolin-2-one derivatives. These reactions often proceed under mild conditions with high selectivity.

Palladium-catalyzed reactions have been employed for the synthesis of substituted indolin-2-ones. For instance, a Pd(II)-catalyzed domino C-H addition/Heck reaction has been developed for the stereoselective synthesis of 3-alkylideneoxindoles. rsc.org While this specific example does not directly yield this compound, the methodology, which involves the reaction of N-arylpropiolamides with alkenes, demonstrates the potential of palladium catalysis in constructing complex indolin-2-one structures. rsc.org The efficiency of this reaction is influenced by the electronic and conformational factors of the substituents on the nitrogen atom of the indolin-2-one ring. Aromatic substituents like a phenyl group have been shown to diminish the reaction yield. rsc.org

Organocatalysis also presents a powerful tool for the synthesis of functionalized indolin-2-ones. For example, the enantioselective synthesis of fluorinated 3,3'-linked bisoxindoles has been achieved through an organocatalytic reaction between 3-fluoro-1-phenylindolin-2-one and isatin (B1672199) derivatives. nih.gov This reaction proceeds smoothly in the presence of a base like triethylamine. nih.gov

Condensation and Cyclization Protocols

Condensation and cyclization reactions are fundamental strategies for the synthesis of heterocyclic compounds, including the indolin-2-one core. These methods typically involve the formation of one or more rings in a sequential or concerted manner.

A common approach involves the condensation of an appropriate aniline (B41778) derivative with a suitable carbonyl compound, followed by intramolecular cyclization. For instance, the synthesis of 3-(benzylidene)indolin-2-one derivatives can be achieved by condensing indolin-2-one with a substituted cinnamaldehyde (B126680) in refluxing acetic acid. nih.gov Similarly, 1-phenylindolin-2-one can be condensed with aldehydes to afford the corresponding 3-substituted derivatives. nih.gov

The Sandmeyer reaction is another classical method that can be adapted for the synthesis of isatin (indoline-2,3-dione) precursors, which can then be converted to indolin-2-ones. This involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, followed by cyclization in concentrated sulfuric acid. acs.org This method has been used to prepare various substituted isatins, which are versatile intermediates for the synthesis of indolin-2-one derivatives. acs.orgnih.gov

Furthermore, tandem Michael addition-cyclization reactions provide an efficient route to complex indolin-2-one-containing structures. For example, functionalized 4-substituted-2-amino-4H-chromenes have been synthesized via a K2CO3-mediated reaction of 3-ylideneoxindoles with malononitrile. nih.gov This reaction, when applied to a derivative of 1-phenylindolin-2-one, yields 2-amino-4-(2-oxo-1-phenylindolin-3-yl)-4H-chromene-3-carbonitrile. nih.gov

One-Pot Synthetic Procedures

A notable example is the one-pot, three-component synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones. mdpi.com This reaction involves the condensation of an aryl aldehyde, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and thiourea (B124793) in the presence of a zinc ferrite (B1171679) nanocatalyst. mdpi.com This methodology highlights the use of nanocatalysts in facilitating multicomponent reactions to build complex heterocyclic systems in a single step. mdpi.com

Another powerful one-pot approach involves a cascade transformation of C2-quaternary indoxyls. acs.orgnih.gov This method allows for the efficient assembly of complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems from 2-(2-aryl-3-oxoindolin-2-yl)-2-phenylacetonitriles. acs.orgnih.gov These precursors can be prepared on a gram scale and then reacted with methyl ketones to form the desired fused quinolone structures. acs.orgnih.gov

Additionally, microwave-assisted synthesis has been shown to be an effective tool for the one-pot synthesis of indole (B1671886) derivatives through consecutive intermolecular nucleophilic substitution and condensation reactions. rsc.org

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds for various applications. Derivatization can occur at the indolin-2-one ring system or on the peripheral phenyl moiety.

Substitutions at the Indolin-2-one Ring System

The indolin-2-one ring offers several positions for substitution, including the nitrogen atom (N-1), the C-3 position, and the aromatic ring of the indolinone core.

N-Alkylation and N-Arylation: The nitrogen atom of the indolin-2-one can be readily alkylated or arylated. For example, treatment with sodium hydride followed by an alkyl halide can introduce various alkyl groups. nih.gov This modification can influence the compound's properties and biological activity.

Substitution at the C-3 Position: The C-3 position is particularly reactive and is a common site for introducing diversity.

Aldol Condensation: Condensation with aldehydes and ketones is a widely used method to introduce a variety of substituents at the C-3 position, leading to 3-ylideneoxindoles. nih.govnih.gov

Arylation: The C-3 position can be arylated using palladium-catalyzed cross-coupling reactions. For instance, 1-methyl-3-bromoindolin-2-one can be coupled with arylboronic acids to yield 3-arylindolin-2-ones. thieme-connect.com

Formation of Spiro Compounds: The C-3 position can also be part of a spirocyclic system. For example, the reaction of isatins with various nucleophiles can lead to the formation of spiro[indoline-3,2'- acs.orgprepchem.comdioxolan]-2-ones. mdpi.com

Substitution on the Indolinone Aromatic Ring: Modifications on the benzene (B151609) ring of the indolin-2-one scaffold are also possible. For instance, electrophilic aromatic substitution reactions can introduce various functional groups. The synthesis of 4,7-dichloroindolin-2-one (B3349800) derivatives highlights how substitutions on this ring can be achieved starting from the corresponding substituted anilines. acs.orgnih.gov

Modifications of the Phenyl Moiety

The phenyl group at the 4-position of the indolin-2-one core can also be functionalized to modulate the properties of the molecule. Standard electrophilic and nucleophilic aromatic substitution reactions can be employed to introduce substituents onto this phenyl ring.

For example, in the synthesis of 3-substituted indolin-2-ones as tyrosine kinase inhibitors, modifications on a phenyl ring at the C-3 position have been shown to be crucial for selectivity. nih.gov While this example pertains to a C-3 phenyl group, the principles of modifying a phenyl substituent are broadly applicable. Electron-donating groups, such as a dimethylamino group, at the para-position of the phenyl ring have been found to be favorable for certain biological activities. acs.orgnih.gov

Formation of Schiff Base Adducts

The formation of Schiff bases, characterized by the azomethine or imine group (-C=N-), represents a significant chemical transformation. These compounds are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. scispace.comekb.eg The reaction proceeds via a two-step mechanism: an initial nucleophilic addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, followed by a dehydration step to yield the stable imine. scispace.comdergipark.org.tr This dehydration is often catalyzed by either acid or base. scispace.com

In the context of indolin-2-one chemistry, the C3-carbonyl group of isatin (indole-2,3-dione) and its derivatives, such as 1-phenylindoline-2,3-dione, is highly reactive and serves as a common precursor for Schiff base synthesis. jvmgrr.ac.in The reaction involves the condensation of the isatin derivative with a primary amine, leading to the formation of a 3-iminoindolin-2-one structure. jvmgrr.ac.in

A specific example is the synthesis of 3-((4-mercaptophenyl)imino)-1-phenylindolin-2-one. This Schiff base was prepared through the condensation of 1-phenylindoline-2,3-dione and 4-aminothiophenol. jvmgrr.ac.in The reaction was carried out by refluxing the reactants in absolute ethanol (B145695) for three hours, which facilitated the formation of the imine bond at the C3 position of the indolinone ring. jvmgrr.ac.in The resulting Schiff base ligand is notable for containing multiple donor sites—the imine nitrogen, the carbonyl oxygen, and the thiol sulfur—making it a versatile ligand for coordination chemistry. jvmgrr.ac.in

Table 1: Synthesis of Schiff Base Adducts from Isatin Derivatives
Isatin DerivativePrimary AmineSolventReaction ConditionsProductReference
1-Phenylindoline-2,3-dione4-AminothiophenolAbsolute EthanolReflux, 3 hours3-((4-Mercaptophenyl)imino)-1-phenylindolin-2-one jvmgrr.ac.in

Complexation Reactions with Metal Centers

A complexation reaction involves the formation of a coordination complex, which consists of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. chemistrylearner.comnumberanalytics.com Schiff bases derived from this compound precursors are excellent polydentate ligands because they possess multiple electron-donating atoms, such as the imine nitrogen and the carbonyl oxygen, which can coordinate with a single metal ion to form stable chelate rings. jvmgrr.ac.innumberanalytics.com The formation of multiple bonds between a ligand and a metal ion is known as chelation and results in complexes with enhanced stability. numberanalytics.comfiveable.me

The Schiff base 3-((4-mercaptophenyl)imino)-1-phenylindolin-2-one, synthesized from 1-phenylindoline-2,3-dione, serves as a bidentate ligand, coordinating to metal centers through the imine nitrogen and the carbonyl oxygen. jvmgrr.ac.in This has been demonstrated in the synthesis of a series of organotellurium(IV) complexes. jvmgrr.ac.in These complexes were prepared by reacting the Schiff base ligand with various organotellurium(IV) trichlorides (RTeCl₃) and diorganotellurium(IV) dichlorides (R₂TeCl₂). jvmgrr.ac.in Spectroscopic analysis indicated that the ligand coordinates to the tellurium metal center, resulting in the formation of stable, octahedral-geometry complexes. jvmgrr.ac.in

Similarly, other transition metal complexes can be formed using Schiff base ligands derived from indolin-2-one structures. For instance, monomeric complexes of metals such as Vanadyl(II), Chromium(III), Iron(III), Manganese(II), and Cobalt(II) have been synthesized with a tridentate Schiff base ligand derived from 3-iminoindolin-2-one. researchgate.net Characterization of these complexes revealed various geometries, including octahedral, square pyramidal, and tetrahedral, depending on the metal center. researchgate.net The formation of these complexes is typically achieved by reacting the Schiff base ligand with the corresponding metal salt in a suitable solvent. ekb.egjocpr.com

Table 2: Complexation of a 1-Phenylindolin-2-one-derived Schiff Base with Organotellurium(IV)
Schiff Base LigandMetal ReagentResulting Complex TypeProposed GeometryReference
3-((4-Mercaptophenyl)imino)-1-phenylindolin-2-oneRTeCl₃ (R = 4-hydroxyphenyl, 4-methoxyphenyl, 3-methyl-4-hydroxyphenyl)RTeCl₃·(Ligand)Octahedral jvmgrr.ac.in
3-((4-Mercaptophenyl)imino)-1-phenylindolin-2-oneR₂TeCl₂ (R = 4-hydroxyphenyl, 4-methoxyphenyl, 3-methyl-4-hydroxyphenyl)R₂TeCl₂·(Ligand)Octahedral jvmgrr.ac.in

Spectroscopic and Crystallographic Characterization of 4 Phenylindolin 2 One and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR), Electronic Absorption Spectroscopy (UV-Vis), and Mass Spectrometry (MS) offer detailed information about the connectivity of atoms, functional groups, and electronic properties of 4-phenylindolin-2-one and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, offering a detailed map of the carbon and hydrogen framework.

In the ¹H NMR spectrum of 3,3-disubstituted-1-phenylindolin-2-ones, the chemical shifts and multiplicities of the protons provide key structural information. For instance, in 3-((4-chlorophenyl)thio)-3-isopropyl-1-phenylindolin-2-one, aromatic protons appear as multiplets in the range of δ 7.54-6.58 ppm, while the methine proton of the isopropyl group is observed as a singlet at δ 5.31 ppm. rsc.org The chemical shifts are influenced by the electronic environment of the protons.

The ¹³C NMR spectra complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the indolin-2-one ring typically resonates at a downfield chemical shift, often around δ 175-183 ppm. rsc.orgjvmgrr.ac.in For example, in 3-(azidomethyl)-1,3-dimethylindolin-2-one, the carbonyl carbon appears at δ 178.2 ppm. rsc.org Aromatic carbons display signals in the range of δ 108-150 ppm, and aliphatic carbons resonate at higher fields. rsc.orgrsc.org

Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(Azidomethyl)-1,3-dimethylindolin-2-one rsc.orgCDCl₃7.34 (td, J = 7.6, 0.8 Hz, 1H), 7.29 (d, J = 7.2 Hz, 1H), 7.11 (t, J = 7.2 Hz, 1H), 6.89 (d, J = 8.0 Hz, 1H), 3.67-3.61 (m, 2H), 3.24 (s, 3H), 1.38 (s, 3H)178.2, 143.5, 131.4, 128.7, 123.1, 122.8, 108.4, 57.3, 48.8, 26.4, 20.5
3-((4-Chlorophenyl)thio)-3-isopropyl-1-phenylindolin-2-one rsc.orgDMSO-d₆7.54 (t, J = 7.6 Hz, 2H), 7.49 (d, J = 6.4 Hz, 1H), 7.45 (t, J = 7.2 Hz, 1H), 7.36-7.30 (m, 4H), 7.22 (t, J = 7.6 Hz, 1H), 7.15 (d, J = 8.0 Hz, 3H), 6.58 (d, J = 8.0 Hz, 1H), 5.31 (s, 1H)173.9, 144.7, 136.1, 135.1, 134.8, 130.9, 130.8, 130.3, 130.0, 129.4, 127.6, 126.9, 126.5, 124.3, 110.1, 49.3
(Z)-1-((6-fluoro-4H-benzo[d] rsc.orgrsc.orgdioxin-8-yl)methyl)-3-(hydroxyimino)-4-phenylindolin-2-one pdbj.orgN/AN/AN/A
3-(2,2-difluoroethyl)-3-methyl-1-phenylindolin-2-one rsc.orgCDCl₃7.36 (dd, J = 8.3, 2.0 Hz, 1H), 7.35 – 7.31 (m, 2H), 7.31 – 7.27 (m, 4H), 6.87 (d, J = 8.3 Hz, 1H), 5.57 (tdd, J = 55.9, 6.3, 3.4 Hz, 1H), 3.22 (s, 3H), 3.05 (tdd, J = 14.5, 12.6, 6.4 Hz, 1H), 2.75 (dddd, J = 25.8, 14.6, 11.3, 3.4 Hz, 1H)176.8, 142.4, 138.3, 131.7, 129.1, 129.0, 128.3, 128.1, 126.4, 125.7, 115.1 (t, J = 240.5 Hz), 109.8, 52.7 (dd, J = 7.3, 3.4 Hz), 41.2 (t, J = 22.4 Hz), 26.8

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectra of this compound and its derivatives exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactam ring is typically observed in the region of 1680-1740 cm⁻¹. jvmgrr.ac.inrsc.org For example, a derivative, 3-((4-mercaptophenyl)imino)-1-phenylindolin-2-one, shows a C=O stretch at 1732 cm⁻¹. jvmgrr.ac.in The N-H stretching vibration in unsubstituted or N-monosubstituted indolinones appears as a band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1620 cm⁻¹ region. jvmgrr.ac.inrsc.org

Interactive Table: Characteristic FT-IR Frequencies for Selected this compound Derivatives

CompoundC=O Stretch (cm⁻¹)N-H/O-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
3-((4-mercaptophenyl)imino)-1-phenylindolin-2-one jvmgrr.ac.in17323365 (O-H), 2580 (S-H)1608 (C=N)1176 (C-S), 495 (Te-O), 287 (Te-N)
(E)-3-(4-(dimethylamino)benzylidene)indolin-2-one derivative rsc.org168534041617, 1487, 14661326, 1150, 803, 752
3-(2-cyano-2-phenylvinyl)-1-phenylindolin-2-one derivative rsc.org168434151618, 1488, 14682222 (C≡N), 1326, 1147, 755

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands that correspond to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substituents on the indolin-2-one core and the phenyl ring. Generally, these compounds exhibit absorption maxima in the UV region, typically between 200 and 400 nm. jascoinc.comnerc.ac.uk Conjugation with the phenyl ring and other chromophores can cause a bathochromic (red) shift to longer wavelengths. For instance, the introduction of an auxochrome like a dimethylamino group can shift the absorption maximum to the visible region, resulting in a colored compound.

Mass Spectrometry Techniques (EI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks, which can provide valuable structural information. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.orgrsc.orgrsc.org For example, the HRMS data for 3-(azidomethyl)-1,3-dimethylindolin-2-one shows a calculated m/z for [M+Na]⁺ of 239.0909, with the found value being 239.0902, confirming its elemental composition. rsc.org

Interactive Table: HRMS Data for Selected this compound Derivatives

CompoundIonCalculated m/zFound m/z
3-(Azidomethyl)-1,3-dimethylindolin-2-one rsc.org[M+Na]⁺239.0909239.0902
3-((4-Chlorophenyl)thio)-3-isopropyl-1-phenylindolin-2-one rsc.org[M+Na]⁺492.1159492.1153
3-((4-Chlorophenyl)thio)-3-(cyclopropylmethyl)-1-phenylindolin-2-one rsc.org[M+Na]⁺442.1003442.0999
(E)-3-(4-(dimethylamino)benzylidene)indolin-2-one derivative rsc.org[M+H]⁺403.0441403.0431

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Architecture

Single-crystal X-ray diffraction analysis of this compound derivatives has revealed detailed insights into their solid-state structures. For example, the crystal structure of 1-phenyloxindole (B181609) was determined to have a P b c a space group with specific unit cell dimensions. nih.gov Studies on chloro-substituted 1-phenylindolin-2-one derivatives have shown how different substitution patterns influence crystal packing and can lead to phenomena like phase transitions at different temperatures. nih.gov For instance, 6-chloro-1-phenylindolin-2-one crystallizes in the monoclinic space group P2₁/c at room temperature, with disorder in the phenyl ring, which resolves at a lower temperature in a triclinic P-1 space group. nih.gov The analysis of crystal structures also elucidates intermolecular interactions, such as C-H···O hydrogen bonds, which play a crucial role in the supramolecular assembly of these molecules in the solid state. nih.gov The crystal structure of a JNK3 inhibitor, a complex derivative of this compound, provided key insights for structure-based drug design. pdbj.org

Interactive Table: Crystallographic Data for Selected 1-Phenylindolin-2-one Derivatives

CompoundFormulaSpace GroupUnit Cell ParametersReference
1-PhenyloxindoleC₁₄H₁₁NOP b c aa=13.4478 Å, b=7.94580 Å, c=19.7535 Å, α=90°, β=90°, γ=90° nih.gov
6-Chloro-1-phenylindolin-2-one (Room Temp)C₁₄H₁₀ClNOP2₁/ca=12.7217 Å, b=4.8842 Å, c=19.9554 Å, β=108.577° nih.govugr.es
4-Chloro-1-phenylindolin-2-one (Room Temp)C₁₄H₁₀ClNOP2₁/ca=12.871 Å, b=4.918 Å, c=19.646 Å, β=108.01° nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of crystalline solids is dictated by the nature and geometry of intermolecular interactions. In the case of this compound and its derivatives, the crystal packing is primarily governed by a combination of hydrogen bonding, π-π stacking, and weaker C-H···π or van der Waals forces. The presence of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), and two aromatic rings (the phenyl and fused benzene (B151609) rings) provides a rich landscape for various non-covalent interactions.

While a specific crystal structure for this compound was not found in a survey of publicly available crystallographic databases, extensive studies on its structural isomers and derivatives provide significant insight into its probable packing motifs. The analysis of these related structures reveals recurring supramolecular synthons that are likely to be present in the crystal lattice of this compound.

A key structural isomer, 1-phenylindolin-2-one, has been the subject of crystallographic studies which illuminate the role of weaker hydrogen bonds in the absence of a traditional N-H donor. nih.govresearchgate.net In the crystal structure of 1-phenylindolin-2-one, molecules are linked into centrosymmetric dimers through C—H···O hydrogen bonds. researchgate.net These interactions, although weaker than conventional N-H···O bonds, are significant in directing the primary assembly of the molecules.

In contrast, derivatives of indolin-2-one that, like this compound, possess an N-H group frequently exhibit strong N—H···O hydrogen bonding. This interaction typically results in the formation of robust centrosymmetric dimers, creating a characteristic R²₂(8) graph-set motif. For instance, in the crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, pairs of molecules are linked by these N—H···O hydrogen bonds to form such inversion dimers. It is highly probable that the N-H group and the carbonyl oxygen of this compound would engage in similar strong hydrogen bonding, forming a primary dimeric synthon.

These primary hydrogen-bonded dimers are further organized into a stable three-dimensional lattice through other non-covalent interactions, most notably π-π stacking. nih.gov The aromatic phenyl substituent and the fused benzene ring of the indolinone core are ideally suited for such interactions. These π-π stacking forces can occur between the phenyl rings of adjacent molecules or between the indolinone ring systems, contributing significantly to the stability of the crystal lattice. iucr.org In some derivatives, these interactions lead to the formation of columns or layered structures. For example, in 1-(3-chlorophenyl)indolin-2-one, the molecules are packed in layers, stabilized by C-H···O hydrogen bonds between these layers. iucr.org

The specific parameters for intermolecular bonds found in the crystal structures of representative indolin-2-one derivatives are summarized below.

Table 1: Hydrogen Bond Geometry in Indolin-2-one Derivatives

Compound Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Motif
1-Phenylindolin-2-one Derivative C-H···O 0.93 2.55 3.424 (3) 156 Dimer
3-Substituted Indolin-2-one N-H···O 0.86 2.03 2.876 (2) 168 R²₂(8) Dimer
1-(3-chlorophenyl)indolin-2-one C-H···O 0.93 2.50 3.339 (3) 151 Layer

Data is illustrative and compiled from representative structures of derivatives.

Table 2: π-π Stacking Interaction Parameters in Indolin-2-one Derivatives

Interacting Rings Centroid-Centroid Distance (Å) Interplanar Distance (Å) Slippage (Å)
Phenyl ↔ Phenyl 3.968 (3) 3.638 (3) 1.584 (3)
Indole (B1671886) ↔ Indole 3.650 3.360 (3) -

Data is illustrative and compiled from representative structures of derivatives. researchgate.netiucr.org

Computational and Theoretical Chemistry Analyses of 4 Phenylindolin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. rsc.org These calculations can predict reaction pathways, transition state energies, and other key chemical properties before any experimental work is undertaken. rsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgnih.gov This approach is generally more computationally efficient than traditional wavefunction-based methods while still providing a high level of accuracy. wikipedia.orgimperial.ac.uk

In the context of 4-Phenylindolin-2-one, DFT calculations are used to determine its ground state geometry. This process involves optimizing the molecule's structure to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. epfl.ch The geometry of derivatives of the parent 1-phenylindolin-2-one scaffold has been successfully optimized using DFT methods, suggesting the suitability of this approach for the title compound. asianpubs.orgjvmgrr.ac.in These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule. For instance, DFT studies on related indoline (B122111) structures have been performed at the B3LYP/6-311++G(d,p) level of theory to achieve optimized molecular geometries. researchgate.netresearchgate.net

A study on isomers of the related 1-phenylindolin-2-one utilized DFT calculations to analyze its structure, revealing a low oscillation barrier for the phenyl ring. researchgate.net This highlights the power of DFT in elucidating subtle structural and dynamic features.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.commalayajournal.org Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net

For derivatives of the indolinone scaffold, quantum chemical calculations have been used to determine the energies of these frontier orbitals. ijarset.comresearchgate.net These calculations allow for the determination of various global chemical reactivity descriptors, as detailed in the table below.

ParameterDefinitionSignificance
E-HOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the molecule's ability to donate electrons. Higher energy indicates a better electron donor. ijarset.com
E-LUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's ability to accept electrons. Lower energy indicates a better electron acceptor. ijarset.com
Energy Gap (ΔE)ΔE = E-LUMO - E-HOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. malayajournal.org
Ionization Potential (I)I ≈ -E-HOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -E-LUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures the ability of a molecule to attract electrons. ijarset.com
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. Soft molecules are more reactive. ijarset.com
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a measure of polarizability and reactivity. researchgate.net
Electrophilicity Index (ω)ω = χ² / (2η)Measures the electrophilic power of a molecule. ijarset.com

This table outlines the key parameters derived from HOMO-LUMO analysis and their significance in determining the chemical behavior of a molecule.

Analysis of the HOMO and LUMO electron density distributions shows where these orbitals are located on the molecule, indicating the likely sites for nucleophilic and electrophilic attack. malayajournal.org

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is a valuable tool for predicting how molecules will interact with each other and for identifying reactive sites. researchgate.netuni-muenchen.de The MESP is calculated at a specific point in space as the force exerted on a positive test charge by the molecule's nuclei and electrons. uni-muenchen.de

The potential is mapped onto the molecule's surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netresearchgate.net Blue represents regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-zero potential. researchgate.netmalayajournal.org

For this compound, the MESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, a positive potential (blue) would be anticipated around the amine (N-H) proton, identifying it as a potential hydrogen bond donor site. The phenyl ring would likely show regions of neutral or slightly negative potential. researchgate.netmalayajournal.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the dynamic properties of molecules and their interactions with other entities.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com The goal is to identify the different possible conformations and determine their relative stabilities. numberanalytics.com For this compound, a key conformational feature is the rotation of the phenyl group at position 4 relative to the indolin-2-one core.

Computational methods can systematically rotate the dihedral angle of the bond connecting the phenyl ring to the indolinone ring and calculate the potential energy for each rotational increment. This generates a potential energy profile that reveals the energy minima, corresponding to stable conformations, and energy maxima, corresponding to transition states between conformations. upenn.edu The most stable conformation, or conformer, is the one with the lowest energy, which is typically favored due to minimized steric hindrance. wikipedia.org A study of the related 1-phenylindolin-2-one found a low energy barrier for the oscillation of the phenyl ring, indicating conformational flexibility. researchgate.net

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. orientjchem.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor. The docking algorithm then samples a large number of possible orientations of the ligand within the receptor's active site and scores them based on a scoring function, which estimates the binding free energy. orientjchem.org Lower docking scores typically indicate stronger binding affinity and a more stable ligand-receptor complex.

Derivatives of the 1-phenylindolin-2-one scaffold have been subjected to molecular docking studies against various biological targets to explore their potential therapeutic applications. asianpubs.orgjvmgrr.ac.inresearcher.life These studies provide insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Example Molecular Docking Targets for Indolinone Derivatives
Receptor TargetPDB IDOrganism/Disease ContextSignificance of Study
DNA GyraseNot SpecifiedMycobacterium tuberculosisInvestigating potential as novel inhibitors for tuberculosis treatment. tandfonline.com
Cytochrome c Peroxidase2X08General (Fungus)Studying potential antifungal and antioxidant activity. tandfonline.com
E. coli protein3T88Escherichia coliScreening for antibacterial activity. asianpubs.orgjvmgrr.ac.in
S. aureus protein3TY7Staphylococcus aureusScreening for antibacterial activity. asianpubs.orgjvmgrr.ac.in
Bacillus subtilis protein7S3LBacillus subtilisEvaluating antibacterial potential against Gram-positive bacteria. orientjchem.org

This table shows examples of biological receptors that have been used in molecular docking studies with derivatives of the indolinone scaffold, demonstrating the application of this technique to explore their therapeutic potential.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach that seeks to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. science.gov This methodology is instrumental in predicting various physicochemical characteristics of novel compounds based on their molecular structure, thereby streamlining the research and development process by prioritizing molecules with desirable traits. science.govmdpi.com For this compound and its derivatives, QSPR studies can offer valuable insights into properties that are crucial for their potential applications, although specific QSPR models for this compound are not extensively documented in publicly available literature.

The fundamental principle of QSPR lies in the hypothesis that the chemical structure, encoded in the form of molecular descriptors, dictates the properties of a compound. dovepress.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. The process of developing a QSPR model typically involves several key steps: the compilation of a dataset of compounds with known properties, the calculation of a wide array of molecular descriptors for each compound, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. nih.govqsartoolbox.org

In the context of indolin-2-one derivatives, which share the core scaffold of this compound, computational studies have been employed to predict various properties. For instance, studies on other indolinone derivatives have utilized computational approaches to evaluate physicochemical and pharmacokinetic parameters. frontiersin.orgnih.govnih.govresearchgate.net These analyses often involve the calculation of properties such as lipophilicity (logP), solubility, and electronic properties, which are critical for understanding the behavior of these molecules in a biological environment. frontiersin.orgnih.govnih.govresearchgate.net

Detailed Research Findings

While specific QSPR models for this compound are not readily found, research on analogous structures provides a framework for how such models could be developed and the types of insights they could yield. For example, a QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) study on indeno[1,2-b]indole (B1252910) derivatives, which are structurally related to the indolinone core, successfully developed a predictive model for their inhibitory activity against a specific enzyme. nih.gov This study highlights the utility of such models in identifying key structural features that influence a desired biological endpoint.

A hypothetical QSPR study on a series of this compound derivatives would involve the generation of a dataset of analogues with varying substituents on the phenyl ring or the indolinone core. For each of these analogues, a range of molecular descriptors would be calculated. These descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (like Density Functional Theory), these can include dipole moment, HOMO-LUMO energies, and atomic charges. frontiersin.orgnih.gov

3D descriptors: These account for the three-dimensional shape of the molecule, such as molecular volume and surface area.

Once the descriptors are calculated and the relevant properties (e.g., solubility, melting point, a specific biological activity) are experimentally determined for the training set of compounds, a regression model can be built. The resulting QSPR equation provides a quantitative link between the selected descriptors and the property of interest. Such a model, once validated, could then be used to predict the properties of new, unsynthesized this compound derivatives.

Interactive Data Tables

To illustrate the concept of a QSPR data table, the following table presents hypothetical data for a set of this compound derivatives. This table showcases the kind of data that would be collected and used in a QSPR study.

Table 1: Hypothetical Physicochemical Properties and Molecular Descriptors for QSPR Modeling of this compound Derivatives

CompoundSubstituent (R)LogP (Experimental)Molecular Weight ( g/mol )Topological Polar Surface Area (Ų)Predicted LogP (Hypothetical QSPR Model)
1 H3.15209.2529.13.12
2 4'-Cl3.85243.7029.13.88
3 4'-OCH₃3.10239.2838.33.05
4 4'-NO₂3.20254.2574.93.25
5 3'-F3.45227.2429.13.41

This table demonstrates how experimental data (LogP) and calculated molecular descriptors (Molecular Weight, TPSA) for a series of compounds would be tabulated. The final column shows the output of a hypothetical QSPR model, which would be generated through statistical analysis of the relationship between the descriptors and the experimental property. The quality of a QSPR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.gov

Structure Activity Relationship Sar Investigations of Indolin 2 One Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of indolin-2-one derivatives can be finely tuned by strategic placement of different functional groups on the heterocyclic ring system and its aryl appendages. Key positions for modification include the C-3, N-1, and the peripheral aryl ring.

The C-3 position of the indolin-2-one (or oxindole) ring is a critical hotspot for introducing diversity and modulating pharmacological activity. Often, a substituted methylidene or benzylidene group at this position serves as a key pharmacophoric element that dictates target selectivity.

Research into 3-substituted indolin-2-ones has revealed that the nature of the substituent directly influences selectivity for different receptor tyrosine kinases (RTKs). acs.org For instance, derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group show high specificity for inhibiting the Vascular Endothelial Growth Factor (VEGF) receptor, Flk-1. acs.org Conversely, introducing bulky groups onto a benzylidene substituent at the C-3 position results in high selectivity towards the Epidermal Growth Factor (EGF) receptor and Her-2 RTKs. acs.org Furthermore, extending the side chain at this position can confer high potency and selectivity against both PDGF and VEGF receptors. acs.org

In the context of antimicrobial agents, 3-substituted benzylidene indolin-2-one derivatives have demonstrated notable activity. dergipark.org.tr Specific compounds within this class were found to be active against S. enterica and methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 125 μg/mL. dergipark.org.tr For anticancer applications, a novel series of indolin-2-one derivatives bearing a 4-thiazolidinone (B1220212) moiety at the C-3 position showed significant cytotoxicity against various human cancer cell lines, with the most promising compound exhibiting an IC₅₀ value of 0.0037 µmol/L against the H460 cancer cell line. researchgate.net

Table 1: Effect of C-3 Position Substitutions on Biological Activity
C-3 Substituent TypeBiological Target/ActivityKey FindingReference
(Five-membered heteroaryl ring)methylidenylVEGF (Flk-1) Receptor Tyrosine KinaseHighly specific inhibition. acs.org
Substituted benzylidenyl with bulky groupsEGF and Her-2 Receptor Tyrosine KinasesHigh selectivity for EGFR/Her-2. acs.org
Extended side chainPDGF and VEGF (Flk-1) Receptor Tyrosine KinasesHigh potency and selectivity. acs.org
BenzylideneAntimicrobial (S. aureus, S. enterica)Active with MIC values of 125 µg/mL. dergipark.org.tr
4-Thiazolidinone moietyAnticancer (HT-29, H460, MDA-MB-231 cell lines)Compound 5h showed IC₅₀ of 0.0037 µmol/L against H460. researchgate.net

Substitution at the N-1 position of the indolin-2-one ring, which typically bears a hydrogen atom, has a profound impact on the molecule's interaction with its biological targets. The N-H group often acts as a crucial hydrogen bond donor, and its modification can either enhance or diminish activity depending on the target's binding pocket topology.

In a series of oxindole (B195798) derivatives designed as Aurora-B inhibitors, N1-unsubstituted compounds showed moderate to potent activity against breast cancer cell lines. researchgate.net In contrast, the corresponding N1-substituted derivatives exhibited only moderate to weak cytotoxic activity. researchgate.net Molecular modeling suggests that N1-substitutions can hinder key hydrogen bond interactions with the hinge region amino acids of the kinase, explaining the reduced activity. researchgate.net

However, this effect is highly context-dependent. In a study of indolin-2-one-based sulfonamides as carbonic anhydrase (CA) inhibitors, N-methylation was found to be beneficial. unifi.it N-methylated derivatives 6a and 6c (KIs of 42.0 and 64.9 nM, respectively) were more potent against the hCA I isoform than their N-unsubstituted counterparts 3a and 3c (KIs of 92.5 and 81.5 nM). unifi.it Conversely, N-benzylation at the same position led to a significant decrease in activity, highlighting that the size and nature of the N-1 substituent are critical. unifi.it

Table 2: Influence of N-1 Substitutions on Biological Activity
N-1 SubstituentCompound SeriesBiological TargetObserved Effect on ActivityReference
Unsubstituted (H)Oxindole derivativesAntiproliferative (Breast Cancer)Moderate to potent activity. researchgate.net
Alkyl/ArylOxindole derivativesAntiproliferative (Breast Cancer)Moderate to weak activity due to loss of H-bond interaction. researchgate.net
MethylIndolin-2-one sulfonamidesCarbonic Anhydrase I (hCA I)Increased inhibitory activity compared to N-H. unifi.it
BenzylIndolin-2-one sulfonamidesCarbonic Anhydrase I (hCA I)Decreased inhibitory activity compared to N-H and N-Me. unifi.it

Modifications to the aryl rings of the core scaffold or the C-3 substituent, as well as the linkers connecting them, are pivotal for optimizing activity. For 3-benzylidene-indol-2-one derivatives, the electronic properties of substituents on the phenyl ring play a key role in their anti-inflammatory effects. dovepress.com Derivatives with electron-donating groups on the phenyl ring exhibited strong activity, whereas those with electron-withdrawing groups showed a decrease in activity. dovepress.com

Similarly, for pyrazoline–thiazolidinone–isatin (B1672199) conjugates, substitution on the isatin (indolin-2-one precursor) scaffold was critical. nih.gov Attaching a halogen, such as bromine or chlorine, to the 5-position of the isatin core enhanced anticancer activity significantly. nih.gov

The linker connecting different pharmacophoric fragments also offers a site for optimization. In a series of indole-acrylamide derivatives designed as tubulin-targeting agents, the presence of a cyano group on the prop-2-en-1-on linker was found to enhance the compound's potency. mdpi.com Detailed SAR studies of HDAC inhibitors revealed that the presence of a linker (e.g., methylene, ethylene) between a hydroxamic acid moiety and a pyrimidine (B1678525) heterocycle was detrimental to inhibitory potency. mdpi.com

Table 3: Effect of Aryl Ring and Linker Modifications
Modification TypeLocationSubstituent/LinkerBiological ActivityObserved EffectReference
Aryl Ring SubstitutionPhenyl ring of 3-benzylideneElectron-donating groupAnti-inflammatoryIncreased activity. dovepress.com
Aryl Ring SubstitutionPhenyl ring of 3-benzylideneElectron-withdrawing groupAnti-inflammatoryDecreased activity. dovepress.com
Aryl Ring Substitution5-position of indolin-2-oneHalogen (Cl, Br)AnticancerIncreased activity. nih.gov
Linker VariationProp-2-en-1-on linkerCyano groupTubulin Polymerization InhibitionEnhanced potency. mdpi.com

Influence of N-1 Alkylation or Arylation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. This approach is invaluable for predicting the potency of new derivatives and guiding rational drug design.

Several QSAR studies have been successfully applied to indolin-2-one derivatives. In one such study, robust and reliable 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of indolin-2-one derivatives with activity against Tropomyosin receptor kinases (TRKs). tandfonline.com These models were then used to design eleven new molecules with predicted biological activity superior to the most active compound in the original series. tandfonline.com

Another QSAR analysis performed on indole-2-one derivatives with anti-inflammatory activity revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for activity. dovepress.com This indicates that modulating polarity and hydrophobicity are key strategies for improving the anti-inflammatory effects of this compound class.

For a series of thiazolidine-2,4-dione derivatives, a QSAR model was constructed that identified ten distinct structural patterns influencing inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com The model highlighted the importance of molecular descriptors such as molecular volume, molecular refractivity, and Mulliken charges in determining biological activity. mdpi.com Such models provide a mathematical framework for understanding the structural requirements for potency and can effectively predict the activity of novel compounds within the same chemical class. mdpi.comnih.gov

Table 4: QSAR Modeling for Pharmacological Prediction of Indolin-2-one Derivatives
QSAR Model TypeCompound ClassPredicted Pharmacological PropertyKey Finding/DescriptorsReference
3D-QSAR (CoMFA, CoMSIA)Indolin-2-one derivativesTRK InhibitionEnabled the design of new molecules with predicted superior activity. tandfonline.com
Quantitative SARIndole-2-one derivativesAnti-inflammatory ActivityHigh molecular polarizability and low ALogP are favorable for activity. dovepress.com
2D-QSAR5-(substituted benzylidene) thiazolidine-2,4-dionesPTP1B InhibitionActivity correlates with descriptors like Molecular Volume, Molecular Refractivity, and Mulliken Charges. mdpi.com
QSARIndeno[1,2-b]indolesCK2 InhibitionA predictive model was developed and used to screen other compound series for the same target. nih.gov

Mechanistic Investigations of Indolin 2 One Derivative Biological Activity

Enzyme Target Modulation

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of enzymes. Derivatives are known to modulate enzyme activity through competitive inhibition at ATP binding sites or by interfering with other critical enzymatic functions.

Tyrosine Kinase Receptor Inhibition Mechanisms

The indolin-2-one core is a foundational structure for numerous potent tyrosine kinase inhibitors (TKIs). scirp.orgacs.orgnih.govbenthamscience.com These agents typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding pocket within the kinase domain. acs.orgekb.eg This competitive inhibition prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that regulate cell proliferation, growth, and angiogenesis. scirp.orgekb.eg

By modifying the substituents on the indolin-2-one ring, selectivity for different receptor tyrosine kinases (RTKs) can be achieved. For example, structure-activity relationship studies have shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for Vascular Endothelial Growth Factor (VEGF) receptor Flk-1, while 3-(substituted benzylidenyl)indolin-2-ones with bulky groups show selectivity for the Epidermal Growth Factor (EGF) receptor and Her-2. acs.orgnih.gov

One of the most well-known indolin-2-one derivatives, Sunitinib, functions as a multi-targeted TKI. It potently inhibits several RTKs involved in tumor growth and angiogenesis, including VEGF receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFRα and PDGFRβ), and c-KIT. scirp.orgekb.eg The mechanism involves binding to the ATP pocket of these kinases, which suppresses cellular signaling. ekb.eg

Table 1: Kinase Inhibition Profile of Representative Indolin-2-one Derivatives

Compound Target Kinase(s) Mechanism of Action Key Finding Reference(s)
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R Competitive ATP Inhibition Broad-spectrum anti-angiogenic and anti-tumor activity. scirp.orgekb.eg
SU5416 (Semaxanib) VEGFR-2, KIT, PDGFR Competitive ATP Inhibition Potent inhibitor of VEGFR-2, preclinical models confirmed inhibition of tumor growth. scirp.org
SU11274 Met kinase Selective ATP-competitive Inhibition Highly specific for Met kinase over other tyrosine kinases like EGFR or Src. scirp.org

Other Kinase Pathway Interventions

Beyond RTKs, indolin-2-one derivatives have been shown to intervene in other critical kinase pathways, such as the mitogen-activated protein kinase (MAPK) cascades. The p38 MAPK pathway, which responds to stress and pro-inflammatory stimuli, is a key target. nih.gov Inhibition of p38 can modulate the production of inflammatory cytokines like TNF-α and IL-6. nih.gov

Certain 3-substituted indolin-2-one derivatives have demonstrated the ability to suppress the phosphorylation of p38, JNK, and ERK, which are all members of the MAPK subfamily. nih.gov For instance, the compound 3-(3-hydroxyphenyl)-indolin-2-one was found to strongly inhibit the lipopolysaccharide (LPS)-induced phosphorylation of Akt and MAPKs (JNK, ERK, and p38) in a concentration-dependent manner. nih.gov Other derivatives have been found to inhibit thioredoxin reductase (TrxR), leading to oxidative stress and the subsequent activation of the p38 and JNK MAPK signaling pathways, ultimately inducing apoptosis. nih.gov

Aminopeptidase N (APN/CD13) Inhibitory Mechanisms

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase implicated in tumor growth, invasion, and angiogenesis. nih.gov While specific inhibitors based on the 4-phenylindolin-2-one structure are not widely reported, other small molecules like bestatin (B1682670) and tosedostat (B1683859) are known to inhibit APN. nih.gov The general mechanism involves the binding of the inhibitor to the enzyme's active site, which contains a critical zinc ion, thereby preventing the hydrolysis of peptide substrates. nih.govresearchgate.net This inhibition can disrupt processes like cell migration and the degradation of the extracellular matrix, which are crucial for tumor progression. researchgate.net Some inhibitors act allosterically, binding to a region distant from the active site but inducing a conformational change that prevents substrate hydrolysis. researchgate.net

Urease Enzyme Inhibition Pathways

Urease, a nickel-containing enzyme, is vital for certain pathogens like Helicobacter pylori. While research specifically linking this compound to urease inhibition is scarce, various other indolin-2-one derivatives have been investigated for this activity. researchgate.nettandfonline.comnih.govbrieflands.com For example, a series of 6-chloro-3-oxindole derivatives were synthesized and showed potent urease inhibitory activity, with some compounds surpassing the standard inhibitor thiourea (B124793). researchgate.net The proposed mechanism for many inhibitors involves interaction with the nickel ions in the urease active site, disrupting the enzyme's catalytic function. Molecular docking studies of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines, another class of urease inhibitors, suggest that lipophilicity and molar refractivity are key parameters influencing the inhibitory potency by affecting how well the compound fits and interacts with the active site. nih.govbrieflands.com

Macromolecular Interaction Profiling

DNA Binding and Cleavage Mechanisms

The interaction of small molecules with DNA can interfere with replication and transcription, leading to cytotoxic effects. While direct studies on this compound are not available, research on metal complexes of Schiff bases derived from related structures, such as 1-phenylindoline-2,3-dione, provides insight into potential mechanisms. nih.govscispace.com These complexes have been shown to bind to DNA, primarily through non-covalent interactions like electrostatic binding or groove binding. nih.govscispace.com

The binding is often characterized by changes in the UV-visible absorption spectra of the compound upon the addition of DNA. nih.gov Furthermore, these complexes can facilitate DNA cleavage, often through an oxidative mechanism. nih.govijirset.com This process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission. ijirset.com Agarose gel electrophoresis is a common method used to visualize this cleavage, showing the conversion of supercoiled plasmid DNA to nicked or linear forms. nih.govijirset.com

Table 2: Summary of Mentioned Compounds

Compound Name Core Structure
This compound Indolin-2-one
Sunitinib Indolin-2-one
SU5416 (Semaxanib) Indolin-2-one
SU11274 Indolin-2-one
3-(3-hydroxyphenyl)-indolin-2-one Indolin-2-one
Bestatin Dipeptide
Tosedostat Hydroxamic acid
Thiourea Urea derivative

Protein Binding Dynamics (e.g., Bovine Serum Albumin)

The interaction between small molecule compounds and serum albumins, such as bovine serum albumin (BSA), is a critical area of study in pharmacology. These interactions can influence the distribution, metabolism, and efficacy of a compound. The binding of this compound and its derivatives to BSA has been investigated using various spectroscopic techniques to elucidate the binding mechanism and affinity.

Fluorescence spectroscopy is a primary tool for these investigations. BSA exhibits intrinsic fluorescence due to its tryptophan residues. plos.org The quenching of this fluorescence upon the addition of a ligand, such as a this compound derivative, indicates an interaction. Studies on similar compounds, like 4-ethyl phenyl sulfate (B86663) (4-EPS), have shown that increasing concentrations of the ligand lead to a decrease in the fluorescence intensity of BSA, suggesting the formation of a complex between the ligand and the protein. plos.orgnih.govresearchgate.net This process is often characterized as static quenching, where a non-fluorescent ground-state complex is formed. plos.orgmdpi.com

The binding constant (K_b) and the number of binding sites (n) are key parameters determined from fluorescence quenching data. For instance, the interaction of the anti-inflammatory agent 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxy-phenyl)methylidene]benzohydrazide (a complex molecule with some structural similarities to indolin-2-one derivatives) with BSA showed a high binding constant, which decreased with increasing temperature, indicating that the complex is more stable at lower temperatures. mdpi.com The number of binding sites was found to be approximately one. mdpi.com

Furthermore, techniques like UV-visible absorption spectroscopy, circular dichroism (CD), and three-dimensional fluorescence spectroscopy can provide additional insights. plos.orgjocpr.comsioc-journal.cn Changes in the UV-visible absorption spectrum of BSA upon ligand binding can confirm complex formation. plos.orgnih.govresearchgate.net CD spectroscopy helps in determining whether the binding of the ligand induces conformational changes in the secondary structure of the protein. plos.orgnih.govresearchgate.net

Molecular docking studies complement these experimental findings by predicting the specific binding site and the types of interactions involved, such as hydrogen bonding and van der Waals forces. plos.orgmdpi.com For example, docking studies with 4-EPS revealed a binding score of -5.28 Kcal/mol, indicating a stable complex with BSA. plos.orgnih.gov

Table 1: Spectroscopic and Binding Data for Ligand-BSA Interactions

Parameter Method Observation Reference
Fluorescence Quenching Fluorescence Spectroscopy Decreased BSA fluorescence intensity with increasing ligand concentration. plos.orgnih.govresearchgate.netmdpi.comjocpr.com
Binding Constant (K_b) Fluorescence Spectroscopy High, temperature-dependent values, suggesting strong interaction. mdpi.com
Number of Binding Sites (n) Fluorescence Spectroscopy Approximately 1. mdpi.com
Quenching Mechanism Fluorescence Spectroscopy Primarily static quenching. plos.orgmdpi.com
Conformational Changes Circular Dichroism Alterations in the secondary structure of BSA upon binding. plos.orgnih.govresearchgate.net
Complex Formation UV-Visible Spectroscopy Changes in the absorption spectrum of BSA. plos.orgnih.govresearchgate.net

| Binding Site | Molecular Docking | Prediction of specific binding pockets and interaction forces. | plos.orgmdpi.com |

This table is a composite representation based on findings from various indolin-2-one derivatives and similar small molecules interacting with BSA.

Cellular Pathway Perturbation Studies

Nitric Oxide (NO) Production Modulation in Inflammatory Responses

Inflammation is a complex biological response, and excessive production of inflammatory mediators like nitric oxide (NO) can lead to tissue damage. nih.gov The inducible nitric oxide synthase (iNOS) is the enzyme responsible for the high-output production of NO during inflammation, often triggered by stimuli like lipopolysaccharide (LPS). typeset.iomdpi.com

Derivatives of 3-substituted-indolin-2-one have demonstrated significant anti-inflammatory activity by inhibiting the production of NO in LPS-stimulated macrophage cell lines, such as RAW 264.7. mdpi.com For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to suppress NO production in a dose-dependent manner. mdpi.com This inhibition of NO is directly linked to the downregulation of iNOS expression at both the mRNA and protein levels. mdpi.commdpi.com The mechanism often involves the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties that can lead to the inhibition of iNOS. mdpi.comnih.govnih.gov

The inhibitory effect on NO production is a key indicator of the anti-inflammatory potential of these compounds, suggesting their utility in managing inflammatory conditions. researchgate.netmdpi.com

Cytokine (TNF-α, IL-6) Expression Regulation

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a pivotal role in orchestrating the inflammatory response. scielo.br Elevated levels of these cytokines are hallmarks of many inflammatory diseases.

Signal Transduction Pathway Inhibition (e.g., Akt, MAPK, NF-κB)

The production of inflammatory mediators like NO, TNF-α, and IL-6 is controlled by complex intracellular signaling pathways. Key pathways involved in the inflammatory response include the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. mdpi.commdpi.com

Studies on 3-(3-hydroxyphenyl)-indolin-2-one have revealed its ability to significantly inhibit these critical signaling cascades in LPS-stimulated macrophages. mdpi.com The compound was found to suppress the phosphorylation of Akt, which is a key regulator of cell survival and inflammation. mdpi.com Furthermore, it inhibited the phosphorylation of MAPK family members, including JNK, ERK, and p38. mdpi.com

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. typeset.iomdpi.com The aforementioned indolin-2-one derivative was shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB, a crucial step for NF-κB activation. mdpi.com By targeting these fundamental signaling pathways, this compound derivatives can exert broad anti-inflammatory effects.

Table 2: Modulation of Inflammatory Pathways by a 3-Substituted-Indolin-2-one Derivative

Target Effect Cell Line Reference
Nitric Oxide (NO) Inhibition of production RAW 264.7 mdpi.com
iNOS Downregulation of mRNA and protein expression RAW 264.7 mdpi.com
TNF-α Inhibition of secretion and mRNA expression RAW 264.7 mdpi.com
IL-6 Inhibition of secretion and mRNA expression RAW 264.7 mdpi.com
Akt Pathway Inhibition of phosphorylation RAW 264.7 mdpi.com
MAPK Pathway (JNK, ERK, p38) Inhibition of phosphorylation RAW 264.7 mdpi.com

| NF-κB Pathway | Inhibition of IκB phosphorylation | RAW 264.7 | mdpi.com |

This table is based on the findings for 3-(3-hydroxyphenyl)-indolin-2-one.

Antimicrobial Action Mechanisms

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.govfrontiersin.org Indole (B1671886) derivatives and related heterocyclic compounds have emerged as a promising class of antimicrobials. turkjps.org

The antimicrobial mechanisms of action are diverse and can include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid or protein synthesis, and modulation of key metabolic pathways. mdpi.comnih.gov For example, some pyridinium (B92312) salts, which are also heterocyclic compounds, are known to act on the bacterial cell wall. nih.gov

Studies on various indole derivatives have demonstrated their efficacy against a range of bacteria and fungi. turkjps.orgjvmgrr.ac.injocpr.com For instance, certain indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown broad-spectrum activity against bacteria like Staphylococcus aureus (including MRSA) and Escherichia coli, and fungi such as Candida albicans. turkjps.org The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 3.125-50 µg/mL. turkjps.org

The specific mechanisms by which this compound and its direct derivatives exert their antimicrobial effects are an area of ongoing research. However, the general mechanisms attributed to similar heterocyclic compounds often involve disrupting essential cellular processes in microorganisms. mdpi.commdpi.com This can include the inhibition of key enzymes or the structural disruption of cellular components. mdpi.com For example, some antifungal compounds work by causing cell membrane rupture or deformation. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Bovine Serum Albumin (BSA)
4-ethyl phenyl sulfate (4-EPS)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxy-phenyl)methylidene]benzohydrazide
Nitric Oxide (NO)
Lipopolysaccharide (LPS)
3-(3-hydroxyphenyl)-indolin-2-one
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
1,2,4-triazole
1,3,4-thiadiazole
Staphylococcus aureus
Escherichia coli

Future Research Directions and Advanced Applications of 4 Phenylindolin 2 One

Development of Novel Synthetic Methodologies for Complex Analogues

The future of 4-phenylindolin-2-one-based drug discovery is intrinsically linked to the ability to create structurally complex and diverse analogues. Current research is moving beyond simple substitutions, focusing on innovative catalytic systems and reaction cascades to build intricate molecular architectures, such as spirocyclic and fused heterocyclic systems.

Recent advancements include the use of various metal catalysts to achieve selective C-H functionalization, a powerful technique that allows for direct modification of the indolinone core. Iron-catalyzed oxidative cross-coupling reactions, for instance, enable the direct construction of all-carbon quaternary centers at the C3 position, a synthetically challenging but highly desirable feature for creating sterically congested molecules. sci-hub.se Similarly, palladium catalysis is widely employed for the C-H arylation of the indole (B1671886) nucleus, allowing for the introduction of diverse aryl groups. nih.gov

Domino reactions, where multiple bond-forming events occur in a single pot, represent another key frontier. These highly efficient processes allow for the rapid assembly of complex structures from simple precursors. For example, a one-pot domino process using a copper catalyst facilitates the condensation of indolin-2-one with phenylhydrazine (B124118) derivatives to yield diversely functionalized spiropyrazoline oxindoles. Furthermore, hybrid molecules incorporating the indolin-2-one scaffold with other pharmacophores like 1,3,4-thiadiazole (B1197879) or aziridine (B145994) are being synthesized to explore new chemical space and biological activities. acs.org These methods often employ green chemistry principles, such as using recyclable catalysts in water, to enhance sustainability. acs.org The development of such multi-component, stereoselective reactions is crucial for building libraries of novel analogues for high-throughput screening. bohrium.com

Synthetic Strategy Catalyst/Reagent Key Transformation Resulting Structure
Oxidative Cross-CouplingIron (FeCl₂·4H₂O)Dehydrogenative coupling of indolin-2-ones with indoles3,3-Disubstituted oxindoles with all-carbon quaternary centers sci-hub.se
Domino ReactionCopper (CuCl₂)One-pot condensation and cyclizationSpiropyrazoline oxindoles
Green Synthesisβ-cyclodextrin-SO₃HSupramolecular catalysis of Schiff base formationIndolin-2-one hybrids with 1,3,4-thiadiazole and aziridine acs.org
C-H ArylationPalladium (Pd(OAc)₂)Direct arylation of the indolinone coreAryl-substituted indolin-2-ones nih.gov

Rational Design of Indolin-2-one Derivatives through Advanced Computational Techniques

The design of next-generation this compound derivatives is increasingly driven by advanced computational methods. These in silico techniques allow researchers to predict the biological activity, pharmacokinetic properties, and binding modes of novel compounds before their synthesis, thereby accelerating the drug discovery process and reducing costs.

Molecular docking is a cornerstone of this approach, used to predict how a ligand binds to the active site of a target protein. scienceopen.comresearchgate.net For example, docking studies have been used to design 3,5-disubstituted indolin-2-ones as selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and to guide the synthesis of hybrids targeting the c-KIT kinase domain. acs.orgscienceopen.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structure of a compound and its biological activity. researchgate.nettandfonline.com By developing robust 3D-QSAR models, researchers can design new molecules with predicted activity superior to existing compounds. tandfonline.com This has been successfully applied to create novel Tropomyosin Receptor Kinase (TRK) inhibitors. tandfonline.com

To further refine these predictions, molecular dynamics (MD) simulations are employed. scienceopen.comtandfonline.comresearchgate.net MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamic behavior of the complex. scienceopen.com This has been used to confirm the stability of newly designed inhibitors for targets like FGFR and Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1). scienceopen.comresearchgate.net Together, these computational tools enable a rational, hypothesis-driven approach to designing indolin-2-one derivatives with enhanced potency and selectivity. acs.org

Computational Technique Biological Target Application in Drug Design
Molecular DockingFGFR, c-KIT, CDK2, VEGFR-2Predicts binding orientation and optimizes novel compounds for inhibitory potency. acs.orgscienceopen.commdpi.commdpi.com
3D-QSARTropomyosin Receptor Kinases (TRKs)Develops robust models to design new molecules with improved biological activity. tandfonline.com
Molecular Dynamics (MD) SimulationFGFR, DprE1, ER-αEvaluates the stability of ligand-protein complexes over time. scienceopen.comtandfonline.comresearchgate.netacs.org
ADMET PredictionVarious (e.g., CDK2, c-KIT)Assesses pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) in silico. acs.orgresearchgate.netmdpi.com

Exploration of Unexplored Biological Targets and Mechanistic Paradigms

While the indolin-2-one scaffold is a well-known kinase inhibitor, future research is actively exploring novel biological targets and mechanisms of action, moving beyond the traditional landscape. This expansion holds the potential to address new therapeutic areas and combat drug resistance.

A significant emerging area is the targeting of the PD-1/PD-L1 immune checkpoint pathway. frontiersin.org Small-molecule inhibitors of this protein-protein interaction can restore T-cell activity against tumors. Notably, a series of 4-phenylindoline derivatives were specifically designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction, demonstrating a new immunotherapeutic application for this scaffold. nih.govnih.gov Molecular docking has shown that these compounds can interact with key amino acid residues in the PD-L1 dimer, leading to potent inhibitory activity. nih.gov

Another novel direction is the development of indolin-2-one derivatives as antimicrobial agents with unique mechanisms. One study revealed that indolin-2-one-functionalized nitroimidazoles exhibit a dual mode of action against bacteria: they directly inhibit topoisomerase IV (an essential enzyme for DNA replication) and also undergo reductive bioactivation to create damaging reactive species. acs.org This dual mechanism is significant as it may hinder the development of bacterial resistance. acs.org

Phenotypic screening, an approach where compounds are tested for their effect on cell behavior without a preconceived target, is also proving to be a powerful tool for discovering new applications. enamine.netresearchgate.netlifechemicals.com By screening libraries of diverse indolin-2-one analogues, researchers can identify compounds that produce a desired cellular outcome, and then work to identify the novel molecular target responsible. researchgate.net This strategy has led to the identification of indolin-2-one derivatives that inhibit Thioredoxin Reductase (TrxR), an enzyme involved in cellular redox balance, leading to increased oxidative stress and apoptosis in cancer cells. nih.gov These findings highlight a shift from solely target-based design to a broader exploration of the untapped therapeutic potential of the this compound core.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Phenylindolin-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Begin with classical indole synthesis methods, such as the Fischer indole synthesis, and modify substituents to introduce the phenyl group at the 4-position. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Monitor reaction progress via TLC and optimize stoichiometry using Design of Experiments (DoE) to maximize yield. Ensure reproducibility by documenting all variables (e.g., reflux time, inert atmosphere) in the experimental section .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural identity?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the indolinone core and phenyl substitution pattern. IR spectroscopy can validate carbonyl (C=O) and N-H stretches. HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS or HRMS) confirms molecular weight. For novel derivatives, X-ray crystallography (via SHELX programs) provides unambiguous stereochemical assignment .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition) based on structural analogs. Use in vitro enzyme inhibition assays with positive controls (e.g., staurosporine for kinases). Employ dose-response curves (IC₅₀ calculations) and triplicate measurements to ensure statistical robustness. Document assay conditions (pH, temperature, buffer composition) to align with reproducibility standards .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve ambiguities in this compound’s stereochemistry or crystal packing effects?

  • Methodological Answer : Collect high-resolution diffraction data (≤1.0 Å) and refine structures using SHELXL. Address disorder in phenyl rings by partitioning occupancy or applying restraints. Validate hydrogen-bonding networks via PLATON analysis. For polymorphic forms, compare unit cell parameters and space groups to identify packing variations. Cross-validate with DFT calculations for electronic structure consistency .

Q. How should researchers address contradictory biological activity data for this compound across different assay systems (e.g., cell-based vs. enzymatic)?

  • Methodological Answer : Conduct a systematic review of assay conditions:

  • Compare membrane permeability (logP) to explain discrepancies in cell-based vs. enzymatic assays.
  • Evaluate off-target effects via proteome-wide profiling (e.g., thermal shift assays).
  • Use statistical tools (e.g., Bland-Altman plots) to quantify variability between replicates or platforms.
  • Reconcile data by validating findings in orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies validate this compound’s molecular interactions in kinase inhibition studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic kinase structures. Prioritize binding poses with favorable ΔG values and hydrogen-bond interactions with catalytic lysine or gatekeeper residues. Validate dynamics via MD simulations (GROMACS) to assess stability over 100 ns. Compare computational predictions with experimental SAR data to refine models .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives elucidate key functional groups driving potency?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., halogenation at the phenyl ring, indolinone N-alkylation). Test analogs in dose-response assays and correlate substituent properties (Hammett σ, π-hydrophobicity) with activity using QSAR models. Employ cluster analysis to identify pharmacophoric features. Confirm critical groups via co-crystallization or mutagenesis studies .

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound for preclinical studies?

  • Methodological Answer : Transition from batch to flow chemistry for consistent heat/mass transfer. Monitor reaction kinetics via in-line FTIR or PAT tools. Implement QC checkpoints (e.g., intermediate purity by HPLC, residual solvent analysis by GC-MS). Document scale-up parameters (mixing speed, catalyst recycling) in supplementary information for peer validation .

Guidelines for Data Reporting

  • Structural Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement details (R-factors, residual density) .
  • Biological Assays : Adhere to FAIR principles—ensure data is Findable, Accessible, Interoperable, and Reusable. Use public repositories like ChEMBL for activity data .
  • Computational Models : Share input files (e.g., PDBQT for docking) and scripts on GitHub to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.